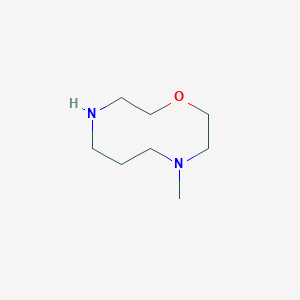
4-Methyl-1,4,8-oxadiazecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,4,8-oxadiazecane, also known as modafinil, is a wakefulness-promoting agent that has been approved by the FDA for the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It is a non-amphetamine compound that has been shown to improve cognitive function and enhance wakefulness without the negative side effects associated with traditional stimulants.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity : Diana et al. (1994) explored a series of 1,2,4-oxadiazoles as bioisosteres with antirhinovirus activity, finding that homologation of the alkyl group attached to the oxadiazole ring affects activity (Diana et al., 1994).
Antibacterial and Enzyme Inhibition Potential : A study by Virk et al. (2023) on 1,3,4-Oxadiazole investigated its antibacterial and enzyme inhibition properties, supported by molecular docking and BSA binding studies (Virk et al., 2023).
Optoelectronic Properties : Wang et al. (2006) synthesized 2,5-diphenyl-1,3,4-oxadiazole derivatives with ethynyl- and butadiynyl-substituents, investigating their redox, structural, and optoelectronic properties (Wang et al., 2006).
Synthesis Techniques : Gao et al. (2015) established a new strategy for synthesizing 1,3,4-oxadiazoles through direct annulation of hydrazides with methyl ketones (Gao et al., 2015).
Mesomorphic Behavior and Photo-Luminescent Properties : A study by Han et al. (2010) on the mesomorphic behavior and photoluminescent properties of 1,3,4-oxadiazole derivatives showed interesting results in liquid crystals (Han et al., 2010).
Electrochemical and Optical Properties : Zhang et al. (2007) reported on the synthesis, optical, and electrochemical properties of 1,3,4-oxadiazole derivatives, exploring their applications in electroluminescent devices (Zhang et al., 2007).
Use as Bioisosteric Replacements : Boström et al. (2012) compared 1,2,4- and 1,3,4-oxadiazole in drug molecules, noting the lower lipophilicity and improved solubility of the 1,3,4 isomer, relevant for medicinal chemistry applications (Boström et al., 2012).
Corrosion Inhibition : Kalia et al. (2020) studied synthesized oxadiazole derivatives as agents for controlling mild steel dissolution, demonstrating their effectiveness in corrosion inhibition (Kalia et al., 2020).
Eigenschaften
IUPAC Name |
4-methyl-1,4,8-oxadiazecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-5-2-3-9-4-7-11-8-6-10/h9H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRSKLJSNZLOCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNCCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,4,8-oxadiazecane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

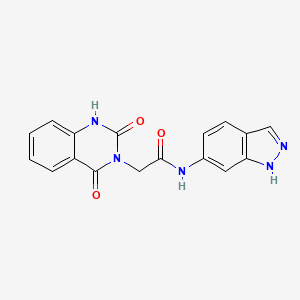
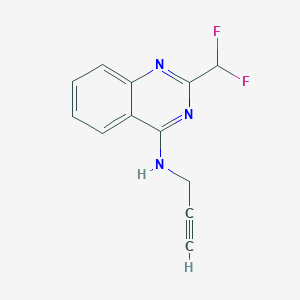
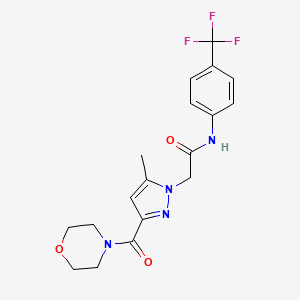
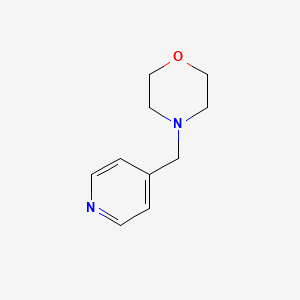
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367555.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2367556.png)
![N-{3'-acetyl-7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2367557.png)
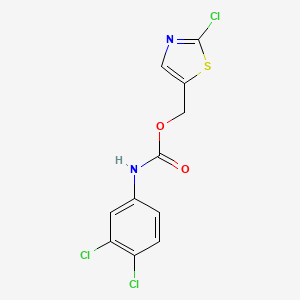
![(2E)-2-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B2367561.png)
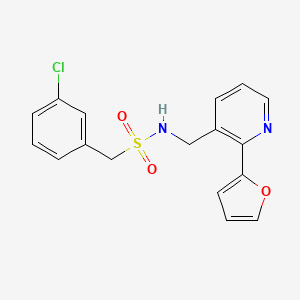
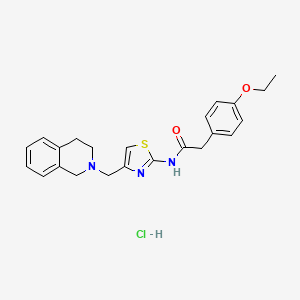
![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B2367565.png)
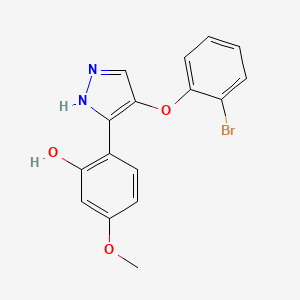
![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2367568.png)